Product packaging for Ethyl 3-[(tert-butoxy)amino]propanoate(Cat. No.:CAS No. 1554968-59-0)

Ethyl 3-[(tert-butoxy)amino]propanoate

Cat. No.: B2354263
CAS No.: 1554968-59-0
M. Wt: 189.255
InChI Key: POLVKIZFUHJUCT-UHFFFAOYSA-N
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Description

Ethyl 3-[(tert-butoxy)amino]propanoate ( 1554968-59-0) is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . Its structure features a propanoate ester linked to a (tert-butoxy)amino group, making it a potential building block in organic synthesis and medicinal chemistry research. This compound is related to a class of β-amino esters, which are recognized as versatile intermediates for constructing more complex molecules, including peptidomimetics and biologically active compounds . As a supplier, we offer this product for research and development purposes. It is supplied with batch-specific documentation and must be stored sealed in dry conditions between 2-8°C . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Safety Information: According to hazard statements, this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and adhere to all necessary safety precautions, including the use of appropriate personal protective equipment (PPE). For pricing, additional data, or to receive a quote, please contact our customer service team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO3 B2354263 Ethyl 3-[(tert-butoxy)amino]propanoate CAS No. 1554968-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-12-8(11)6-7-10-13-9(2,3)4/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLVKIZFUHJUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554968-59-0
Record name ethyl 3-[(tert-butoxy)amino]propanoate
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Synthetic Methodologies and Strategic Approaches for Ethyl 3 Tert Butoxy Amino Propanoate

Direct Synthesis Routes

Direct synthesis routes involve the construction of the target molecule from readily available precursors without the need for controlling stereochemistry, as the molecule itself is achiral. These methods are generally efficient and focus on the formation of the ester and carbamate (B1207046) functionalities.

Esterification Reactions

One of the most straightforward methods for synthesizing Ethyl 3-[(tert-butoxy)amino]propanoate is through the esterification of its corresponding carboxylic acid precursor, 3-[(tert-butoxycarbonyl)amino]propanoic acid (Boc-β-Ala-OH). This precursor is commercially available or can be easily prepared by protecting the amino group of β-alanine.

The esterification process typically involves reacting Boc-β-Ala-OH with ethanol (B145695) in the presence of an acid catalyst or a coupling agent. A common laboratory-scale method is the Fischer esterification, which uses a strong acid like sulfuric acid or hydrochloric acid to catalyze the reaction with ethanol, often under reflux conditions. Another approach involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the reaction under milder conditions. A process has also been described where stannous chloride acts as a Lewis acid to activate the carboxylic acid for a nucleophilic attack by ethanol, a method that can sometimes be combined with other transformations like nitro group reduction in a one-pot procedure. lookchem.comnih.gov

Method Starting Material Reagents Typical Conditions Key Features
Fischer EsterificationBoc-β-alanineEthanol, Sulfuric Acid (cat.)RefluxSimple, uses inexpensive reagents.
DCC CouplingBoc-β-alanineEthanol, DCC, DMAP (cat.)Room temperatureMild conditions, high yield.
Lewis Acid CatalysisBoc-β-alanineEthanol, SnCl₂RefluxCan be part of a tandem reaction. lookchem.comnih.gov

Amination Reactions and Reductive Amination Strategies

Amination strategies involve the formation of the carbon-nitrogen bond. A prominent method in this category is the aza-Michael addition (or conjugate addition) of a suitable nitrogen nucleophile to an α,β-unsaturated ester, such as ethyl acrylate (B77674). researchgate.netresearchgate.net In this context, an amine can be added across the double bond of ethyl acrylate to form the 3-aminopropanoate backbone. While the direct addition of tert-butoxyamine is possible, a more common industrial approach involves a two-step sequence: first, a Michael addition of a more common amine (e.g., ammonia (B1221849) or benzylamine) to ethyl acrylate, followed by the protection of the resulting primary or secondary amine with a Boc group.

Reductive amination is another powerful tool for C-N bond formation, though it is a multi-step process for this specific target. It would typically involve the reaction of an aldehyde precursor (ethyl 3-oxopropanoate) with an amine source in the presence of a reducing agent. However, for the synthesis of this compound, the aza-Michael addition is generally a more direct route.

Reaction Substrates Catalyst/Reagent Typical Conditions Product
Aza-Michael AdditionEthyl acrylate, AmmoniaNone or base catalystRoom temp. or heatingEthyl 3-aminopropanoate
Aza-Michael AdditionEthyl acrylate, BenzylamineDBU or Lewis AcidRoom temp. or heatingEthyl 3-(benzylamino)propanoate

The product from these amination reactions requires a subsequent Boc-protection step to yield the final compound.

Protection of Amine Functionalities via Boc Anhydride

Perhaps the most common and efficient synthesis of this compound involves the direct protection of a pre-existing β-amino ester. The starting material, ethyl 3-aminopropanoate (often used as its hydrochloride salt), is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride), which is the standard reagent for introducing the tert-butoxycarbonyl (Boc) protecting group.

The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the ammonium (B1175870) salt if the hydrochloride form of the starting material is used. Common bases include triethylamine (B128534) (TEA), sodium bicarbonate, or sodium hydroxide (B78521). The choice of solvent is flexible, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system often employed. This method is high-yielding and proceeds under mild conditions, making it highly favorable for both laboratory and industrial scale production. chemicalbook.com

Starting Material Reagent Base Solvent Typical Yield
Ethyl 3-aminopropanoate HClDi-tert-butyl dicarbonateTriethylamine (TEA)Dichloromethane (DCM)>90%
Ethyl 3-aminopropanoateDi-tert-butyl dicarbonateSodium BicarbonateWater/THF>90%
β-AlanineDi-tert-butyl dicarbonateSodium HydroxideWater/tert-butanolHigh

Synthesis of the precursor acid, Boc-β-alanine, from β-alanine follows a similar procedure. tsaminoacid.com

Enantioselective and Stereoselective Synthesis

The target molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, enantioselective and stereoselective synthetic methods are not required for its direct preparation. However, these advanced methodologies are critically important for the synthesis of chiral β-amino acids and their derivatives, where the core structure of the target compound is modified to include one or more stereocenters (e.g., at the α or β position). These chiral building blocks are of immense interest in pharmaceutical development.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs subsequent reactions to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of chiral β-amino esters, auxiliaries such as Evans oxazolidinones, pseudoephedrine, or menthyl esters are commonly employed. acs.orgnih.govdocumentsdelivered.com For instance, a nitrogen nucleophile attached to a chiral auxiliary like (S,S)-(+)-pseudoephedrine can be added to an α,β-unsaturated system in a diastereoselective aza-Michael reaction. acs.orgnih.gov The auxiliary biases the approach of the reactants, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary provides the desired chiral β-amino ester in high enantiomeric purity. While not applied to the synthesis of achiral this compound, this methodology is indispensable for producing its optically active analogs.

Biocatalytic Transformations for Enantiomeric Resolution

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity, often under mild conditions. For producing enantiomerically pure compounds, a common biocatalytic method is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. The reacted and unreacted starting materials can then be separated.

Lipases and proteases are frequently used for the kinetic resolution of racemic β-amino esters. For example, a lipase (B570770) can selectively acylate or hydrolyze the ester functionality of one enantiomer in a racemic mixture of a chiral β-amino ester, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one. ethz.ch Another advanced approach is dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single desired enantiomer. nih.govchemrxiv.org Transaminases are also employed in DKR processes to produce β-branched amino acids with high stereocontrol. nih.govchemrxiv.org These biocatalytic methods are state-of-the-art for accessing chiral β-amino acids but are not relevant for the synthesis of the achiral title compound.

Lipase-Catalyzed Enantioselective N-Acylation

Enzymatic methods, particularly those employing lipases, offer a green and highly selective approach to the synthesis of chiral compounds. Lipase-catalyzed enantioselective N-acylation is a prominent kinetic resolution technique used to separate enantiomers of racemic amines, including β-amino esters like the precursor to this compound. In this strategy, a racemic mixture of ethyl 3-aminopropanoate is subjected to acylation in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated product from the unreacted amine, thereby achieving resolution.

Lipases such as Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B) are frequently employed for these transformations due to their high activity, stability in organic solvents, and broad substrate specificity. The choice of acyl donor is critical and can significantly influence both the reaction rate and the enantioselectivity. Common acyl donors include simple esters like ethyl acetate (B1210297), which can also serve as the solvent, and activated esters such as vinyl acetate.

The general reaction is depicted below:

(rac)-Ethyl 3-aminopropanoate + Acyl Donor ---(Lipase)--> (R)-N-Acyl-Ethyl 3-aminopropanoate + (S)-Ethyl 3-aminopropanoate

The unreacted (S)-enantiomer can then be protected with a tert-butoxycarbonyl (Boc) group to yield the desired enantiomerically pure this compound. The success of this method hinges on the enantioselectivity (E-value) of the lipase, with high E-values being essential for efficient separation.

Table 1: Lipase-Catalyzed Resolution of β-Amino Esters This table presents representative data from studies on analogous β-amino esters, illustrating the effectiveness of lipase-catalyzed N-acylation.

Asymmetric Catalysis in β-Amino Acid Synthesis

Asymmetric catalysis provides a direct route to enantiomerically enriched β-amino acids and their esters, avoiding the need for resolution of racemic mixtures. The asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, including the propanoate scaffold of the target molecule. organic-chemistry.orgorganic-chemistry.org This reaction involves the addition of a nucleophile, typically an enolate or its equivalent, to an imine. nih.gov The use of a chiral catalyst ensures that the addition occurs in a stereocontrolled manner, leading to a product with high enantiomeric excess.

For the synthesis of precursors to this compound, a ketene (B1206846) silyl (B83357) acetal (B89532) derived from ethyl acetate can be reacted with a suitable N-Boc protected imine in the presence of a chiral catalyst. A variety of catalysts, including chiral metal complexes (e.g., copper, zinc, or rare-earth metals) and organocatalysts (e.g., proline derivatives or chiral phosphoric acids), have been developed for this purpose.

The general transformation is as follows:

N-Boc-imine + Ketene silyl acetal of ethyl acetate ---(Chiral Catalyst)--> Enantiomerically enriched this compound

The choice of catalyst, solvent, and reaction temperature are crucial for achieving high diastereo- and enantioselectivity. nih.gov Research has demonstrated that these reactions can produce β-amino esters with excellent yields and enantioselectivities, often exceeding 90% ee. organic-chemistry.org

Table 2: Asymmetric Mannich-Type Reactions for β-Amino Ester Synthesis This table summarizes findings from various studies on asymmetric Mannich reactions to produce chiral β-amino esters.

Multicomponent Reactions Incorporating Propanoate Scaffolds

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the majority of the atoms of the starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the rapid generation of molecular diversity and complexity.

The propanoate scaffold, specifically from β-alanine or its esters like ethyl 3-aminopropanoate, can be incorporated into complex molecular architectures using these reactions. In the context of an Ugi four-component reaction (U-4CR), ethyl 3-aminopropanoate can serve as the amine component. The other components would typically be a carboxylic acid, a ketone or aldehyde, and an isocyanide. wikipedia.orgorganic-chemistry.org

The general Ugi reaction is as follows:

R¹-COOH + R²R³-C=O + R⁴-NH₂ + R⁵-NC → Ugi Product

By employing ethyl 3-aminopropanoate as the amine component (R⁴-NH₂), the resulting product is a complex peptide-like molecule containing the ethyl propanoate moiety. While this does not directly yield this compound, it demonstrates a strategic approach to embed the propanoate scaffold into larger, more complex structures, which is of significant interest in combinatorial chemistry and drug discovery. Studies have shown that β-amino acids can be effectively used in Ugi reactions to produce β-lactams and other peptidomimetics. wikipedia.orgmdpi.com

Table 3: Multicomponent Reactions Involving Amino Acid Derivatives This table provides examples of MCRs where amino acid-derived components are used to build molecular complexity.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of this compound is commonly achieved by the N-protection of ethyl 3-aminopropanoate with a tert-butoxycarbonyl (Boc) group. The optimization of this reaction is a frequent focus in academic synthesis to maximize yield and purity while minimizing reaction times and the use of excess reagents. The standard procedure involves reacting ethyl 3-aminopropanoate with di-tert-butyl dicarbonate (Boc₂O).

Several parameters are typically optimized:

Base: The choice of base is critical to neutralize the acid byproduct and to facilitate the reaction. Common bases include triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), and sodium bicarbonate (NaHCO₃). The stoichiometry and strength of the base can affect the reaction rate and the formation of byproducts.

Solvent: The reaction can be performed in a variety of solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), dioxane, or in a biphasic system with water. The choice of solvent can influence the solubility of the reactants and the reaction kinetics.

Temperature: The reaction is typically carried out at room temperature, but cooling (e.g., to 0 °C) may be employed to control exothermicity and minimize side reactions.

Stoichiometry: The molar ratio of Boc₂O to the amine is a key parameter. While a slight excess of Boc₂O is often used to ensure complete conversion, a large excess can lead to purification challenges.

Systematic studies often involve varying these parameters to identify the optimal conditions that provide the highest isolated yield of the desired product.

Table 4: Optimization Parameters for Boc Protection of Amines This table outlines key reaction conditions that are typically optimized for the N-Boc protection of amines, including the precursor to this compound.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Tert Butoxy Amino Propanoate

Reactivity of the Ester Moiety

The ethyl ester group in Ethyl 3-[(tert-butoxy)amino]propanoate is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and hydrolysis, which are fundamental transformations for esters.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (RO⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, which activates the ester towards nucleophilic attack by a neutral alcohol molecule. The mechanism involves a series of protonation, addition, deprotonation, and elimination steps. masterorganicchemistry.com

Various catalysts can be employed to facilitate transesterification under mild conditions, tolerating a range of functional groups. organic-chemistry.org

Table 1: General Conditions for Transesterification of Ethyl Esters
Catalysis TypeTypical Catalysts/ReagentsGeneral ConditionsMechanism Pathway
Base-CatalyzedSodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃)Reaction with an alcohol (e.g., methanol, propanol), often used as the solvent.Nucleophilic addition-elimination
Acid-CatalyzedSulfuric acid (H₂SO₄), Scandium(III) triflate (Sc(OTf)₃)Refluxing in the desired alcohol (e.g., methanol). Microwave irradiation can reduce reaction times. organic-chemistry.orgProtonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) masterorganicchemistry.com

Hydrolysis Pathways

Hydrolysis of the ethyl ester moiety cleaves the ester bond to yield the corresponding carboxylic acid. This reaction can also be performed under acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible process where a hydroxide (B78521) ion (e.g., from NaOH or KOH) attacks the ester carbonyl, leading to the formation of a carboxylate salt and ethanol (B145695). Subsequent acidification is required to obtain the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. It requires a strong acid and water. However, for this compound, this method presents a significant selectivity challenge. The acidic conditions required for ester hydrolysis can also cleave the acid-labile Boc protecting group. researchgate.net Typically, the Boc group is more susceptible to acid than the ethyl ester, meaning the amine would likely be deprotected under conditions intended for ester hydrolysis. researchgate.net

Table 2: General Conditions for Hydrolysis of Ethyl Esters
Catalysis TypeTypical ReagentsProduct Before WorkupKey Considerations
Base-CatalyzedNaOH, KOH, LiOH in H₂O/solvent mixtureCarboxylate salt and ethanolIrreversible; requires final acidification step to yield the carboxylic acid.
Acid-CatalyzedAqueous strong acid (e.g., HCl, H₂SO₄)Carboxylic acid and ethanolReversible; poses a selectivity issue due to the acid-labile Boc group. researchgate.net

Chemistry of the Boc-Protected Amine Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. Its widespread use stems from its stability in the presence of nucleophiles and bases, and during hydrogenolysis, coupled with its facile removal under acidic conditions. nih.gov

Selective Deprotection Methodologies

The removal of the Boc group is a critical step in multi-step syntheses to unmask the amine functionality for further reactions.

The standard and most widely used method for Boc group removal is acid-catalyzed hydrolysis. fishersci.co.uk Strong acids are typically employed, with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) being the most common choices. fishersci.co.uk The reaction is generally rapid and proceeds cleanly at room temperature. fishersci.co.uk

The mechanism involves the initial protonation of the Boc group's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl carbocation and a transient carbamic acid intermediate. stackexchange.com The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and the free amine, which is protonated by the acidic medium to form an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). stackexchange.com The tert-butyl carbocation byproduct is typically scavenged by the counter-ion or eliminates a proton to form isobutylene (B52900) gas. stackexchange.com

Table 3: Common Reagents and Solvents for Acid-Catalyzed Boc Deprotection
Acidic ReagentTypical SolventConditionsReference
Trifluoroacetic acid (TFA)Dichloromethane (B109758) (DCM), Chloroform (B151607)Often used neat or as a solution (e.g., 25-50% TFA in DCM) at room temperature. fishersci.co.ukchemspider.com
Hydrogen chloride (HCl)Dioxane, Ethyl acetate (B1210297), MethanolTypically a 4M solution in the specified solvent, used at room temperature. nih.govfishersci.co.uk

A study involving a similar Boc-protected structure demonstrated a typical procedure where a solution of the starting material in chloroform was treated with approximately 10 equivalents of trifluoroacetic acid and stirred overnight to achieve deprotection. chemspider.com

Transformations Involving the Deprotected Amine

Following the acid-catalyzed deprotection and a basic workup to neutralize the ammonium salt, the resulting primary amine, Ethyl 3-aminopropanoate, becomes available for a variety of subsequent chemical transformations. As a primary amine, it primarily functions as a nucleophile.

Common transformations include:

N-Acylation: The amine can react readily with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide bonds.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although careful control of stoichiometry is often required to prevent over-alkylation.

Reductive Amination: The amine can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to yield a more substituted amine.

Sulphonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in organic chemistry.

The synthesis of a related compound, ethyl 3-(3-aminophenyl)propanoate, highlights the utility of the deprotected amine and ester functionalities in building more complex molecules. nih.gov

Nucleophilic and Electrophilic Reactions of this compound

This compound, also known as N-Boc-beta-alanine ethyl ester, is a versatile building block in organic synthesis, particularly in the construction of peptides and other complex molecules. nih.govscbt.com Its reactivity is dominated by the interplay between the N-tert-butoxycarbonyl (Boc) protecting group, the ethyl ester moiety, and the secondary amine function.

Role as a Nucleophile in Subsequent Reactions

The primary nucleophilic character of this compound originates from its nitrogen atom. However, the presence of the electron-withdrawing Boc group significantly reduces the nucleophilicity of the nitrogen. Therefore, for the compound to act as a potent nucleophile, the Boc group must typically be removed.

Boc Deprotection to Unmask the Nucleophilic Amine: The deprotection is commonly achieved under acidic conditions. Reagents like trifluoroacetic acid (TFA) are used to cleave the Boc group, yielding the corresponding primary amine, ethyl 3-aminopropanoate, as a salt. chemicalbook.compeptide.com The mechanism involves protonation of the Boc carbonyl group, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. peptide.com

N-Acylation and N-Alkylation Reactions: Once deprotected, the resulting ethyl 3-aminopropanoate serves as an effective nucleophile in various bond-forming reactions.

N-Acylation: The free amine readily undergoes acylation reactions to form amide bonds. This is a cornerstone of peptide synthesis, where the amine attacks an activated carboxylic acid of another amino acid or peptide fragment. unimi.itgoogle.com Common activating agents for the carboxylic acid partner include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemicalbook.comunimi.it

N-Alkylation: While the Boc-protected nitrogen is generally unreactive, it can be deprotonated with a strong base to form a potent nucleophile capable of alkylation. For instance, using sodium hydride (NaH) in a solvent like dimethylformamide (DMF) can generate a nucleophilic species that reacts with alkyl halides in a substitution reaction. This allows for the introduction of substituents on the nitrogen atom while the Boc group is still attached.

Table 1: Nucleophilic Reactions of Ethyl 3-aminopropanoate (after Boc-deprotection)
Reaction TypeElectrophileCoupling/Activating AgentProduct TypeSignificance
N-AcylationActivated Carboxylic Acid (e.g., R-COOH)EDC, HATU, etc.Amide (Peptide Bond)Fundamental in peptide and peptidomimetic synthesis. chemicalbook.comunimi.it
N-AlkylationAlkyl Halide (e.g., R-X)Base (e.g., NaH) on N-Boc precursorSubstituted AmineAllows for N-functionalization of the amino acid backbone.

Electrophilic Activation Strategies

While the primary role of the molecule is nucleophilic (via its nitrogen atom), its carbonyl carbon of the ethyl ester group is inherently electrophilic. Furthermore, the related carboxylic acid, N-Boc-beta-alanine, can be readily activated to generate a highly electrophilic species.

Activation of the Corresponding Carboxylic Acid: The most common electrophilic activation strategy involves the conversion of the corresponding carboxylic acid (N-Boc-beta-alanine) into a more reactive derivative. This is a standard procedure in amide bond formation. chemicalbook.com

Formation of Activated Esters: The carboxylic acid is treated with a coupling reagent such as EDC or HATU. chemicalbook.com This reaction forms a highly reactive intermediate, like an O-acylisourea ester with EDC, which is a potent electrophile. unimi.it

Reaction with Nucleophiles: This activated intermediate is not typically isolated but is reacted in situ with a nucleophile, such as the free amine of another amino acid, to form a stable amide bond. chemicalbook.comunimi.it

This two-step, one-pot process is central to many synthetic applications, including solid-phase peptide synthesis (SPPS), where it enables the sequential addition of amino acid residues to a growing peptide chain. unimi.it

Table 2: Electrophilic Activation of N-Boc-beta-alanine
Activating AgentReactive IntermediateAttacking NucleophileFinal Product
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)O-acylisourea esterPrimary/Secondary AmineAmide
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOBt/HOAt active esterPrimary/Secondary AmineAmide
Acid Halide Formation (e.g., with SOCl₂)Acyl ChlorideAmine, AlcoholAmide, Ester

Mechanistic Studies on Relevant Bond-Forming Reactions

Mechanistic understanding of the reactions involving this compound is crucial for optimizing reaction conditions and minimizing side products. The mechanisms for its key transformations are well-established in the broader context of organic and peptide chemistry.

Mechanism of Amide Bond Formation: The formation of an amide bond, the key reaction in peptide synthesis, proceeds via a nucleophilic acyl substitution mechanism. When a carbodiimide (B86325) like EDC is used as a coupling agent, the mechanism involves several steps:

Activation: The carboxylic acid group of N-Boc-beta-alanine adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.

Nucleophilic Attack: The nucleophilic nitrogen atom of deprotected Ethyl 3-aminopropanoate (or another amine) attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Collapse and Product Formation: This intermediate collapses, eliminating the N,N'-disubstituted urea (B33335) as a byproduct and forming the desired amide (peptide) bond.

Mechanism of N-Alkylation: The N-alkylation of the Boc-protected amine using a strong base like sodium hydride (NaH) follows a standard bimolecular nucleophilic substitution (SN2) pathway.

Deprotonation: The hydride ion from NaH acts as a strong base, abstracting the acidic proton from the N-H bond of the carbamate (B1207046). This generates a sodium salt of the N-anion and hydrogen gas.

Nucleophilic Substitution: The resulting nitrogen anion is a powerful nucleophile that attacks the electrophilic carbon of an alkyl halide (e.g., ethyl 3-chloropropanoate), displacing the halide leaving group in a single concerted step to form the C-N bond.

Mechanism of Boc Group Deprotection: The cleavage of the Boc protecting group is a critical preliminary step for many reactions. This acid-catalyzed reaction proceeds through a stabilized carbocation intermediate. peptide.com

Protonation: A strong acid, such as TFA, protonates the carbonyl oxygen of the Boc group.

Carbocation Formation: The C-O bond between the tert-butyl group and the oxygen cleaves, releasing the highly stable tert-butyl carbocation.

Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, losing carbon dioxide to yield the free primary amine as its conjugate acid salt (e.g., trifluoroacetate salt). The liberated tert-butyl cation is typically scavenged by nucleophiles present in the reaction mixture to prevent side reactions. peptide.com

Applications in Complex Molecular Architecture and Derivatives

Building Block in Peptide Synthesis

In peptide chemistry, the precise and sequential formation of amide bonds is paramount. Ethyl 3-[(tert-butoxy)amino]propanoate provides a protected form of β-alanine, allowing for its controlled incorporation into peptide chains. The tert-butoxycarbonyl (Boc) group is a well-established acid-labile protecting group for amines, preventing undesired side reactions during the coupling process.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the automated synthesis of long peptide chains. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust approach used in SPPS. In this methodology, amino acids with their N-terminus protected by a Boc group are sequentially coupled to a growing peptide chain anchored to a solid resin support.

The synthesis cycle involves two key steps:

Deprotection: The Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine.

Coupling: The next N-Boc protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond.

This compound, or more commonly its corresponding carboxylic acid (N-Boc-β-alanine), is used as a standard building block in this process to introduce a flexible β-amino acid residue into the peptide sequence.

In solution-phase peptide synthesis, peptide chains are elongated in a homogenous solvent system. This method is often employed for the large-scale synthesis of shorter peptides or for the convergent synthesis of larger proteins by coupling together protected peptide fragments.

This compound is well-suited for these strategies. The Boc-protected amine prevents self-polymerization, while the ethyl ester protects the C-terminus. The coupling of a Boc-protected amino acid with another amino acid ester requires the use of a coupling reagent to facilitate the formation of the amide bond. After coupling, the Boc group can be selectively removed to allow for further chain elongation, or the ethyl ester can be hydrolyzed to a carboxylic acid for coupling at the C-terminus.

Synthesis of Unnatural and Conformationally Constrained Amino Acids

Unnatural amino acids are crucial tools for modifying the structure and function of peptides and proteins. Incorporating these novel building blocks can enhance proteolytic stability, enforce specific secondary structures (folding), and introduce new functionalities.

This compound is itself a protected form of the unnatural amino acid β-alanine. More importantly, it serves as a versatile starting material for the synthesis of more complex and sterically hindered β-amino acids. For instance, the carbon backbone of the propanoate can be further functionalized to create derivatives with diverse side chains. These resulting N-Boc-β-substituted β-aryl alanines are valuable for incorporation into peptides to create conformational restrictions and alter biological activities. lookchem.com

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental scaffolds in a vast number of pharmaceuticals and biologically active molecules. The bifunctional nature of this compound, possessing both a nucleophilic nitrogen (after deprotection) and an electrophilic ester group, makes it a potential precursor for various nitrogen-containing heterocycles.

For example, β-alanine esters are known to be key starting materials in the synthesis of 5,6-dihydrouracils, a class of heterocyclic compounds with demonstrated antitumor and anti-retroviral properties. researchgate.net These syntheses typically involve the reaction of the β-alanine ester with reagents like urea (B33335) or thiocyanates under acidic conditions to induce cyclization. researchgate.net The propanoate structure can also be a precursor for the synthesis of β-lactams (2-azetidinones), which form the core of many important antibiotics. nih.gov

Development of Advanced Organic Scaffolds

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. The simple, linear, three-carbon backbone of 3-aminopropanoic acid is a valuable and flexible scaffold.

This compound provides a stabilized and protected version of this scaffold. The Boc-protected amine and the ethyl ester act as orthogonal handles, meaning they can be chemically modified independently of one another. This allows chemists to systematically build upon the 3-aminopropanoate core, adding complexity and diversity to develop new molecular entities. This strategy is crucial in drug discovery for exploring structure-activity relationships (SAR) and optimizing lead compounds for desired therapeutic effects. alibaba.com

Role in Pharmaceutical and Medicinal Chemistry Research

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

As a versatile organic intermediate, Ethyl 3-[(tert-butoxy)amino]propanoate is a key component in the synthesis of more complex compounds, including APIs. alibaba.com Its structure provides a foundational scaffold for building molecules with desired pharmacological properties. The synthesis of β-amino acid derivatives is crucial in drug discovery, as these components are found in numerous biologically active molecules and natural products. researchgate.netnih.gov The use of biocatalysis, employing enzymes for organic synthesis, has also emerged as a powerful method for producing APIs and their intermediates, offering shorter and more sustainable routes compared to purely chemical methods. acs.org

Design and Synthesis of Prodrugs

The development of prodrugs is a critical strategy to improve the pharmaceutical and pharmacological properties of therapeutic agents, such as enhancing bioavailability and targeted delivery. nih.gov Amino acids and their esters are frequently used as moieties in prodrug design. nih.gov For instance, the esterification of a parent drug can improve its ability to cross cell membranes. Research into L-γ-methyleneglutamic acid amides for cancer therapy involved the synthesis of their ethyl ester prodrugs to enhance their therapeutic profile. chemrxiv.orgchemrxiv.org While these prodrugs were found to be less potent than their parent compounds, the study highlights the general approach of using ethyl esters in prodrug development to modify a drug's pharmacokinetic properties. chemrxiv.org

Development of Biologically Active Amino Acid Derivatives

β-amino acids and their derivatives are integral to the construction of bioactive peptides and peptidomimetics, primarily due to their enhanced metabolic stability compared to their α-amino acid counterparts. researchgate.net This stability makes them attractive components for developing new drugs.

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. nih.gov A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov This molecule forms a ternary complex, bringing the target protein and the E3 ligase together, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov

The carboxylic acid precursor of this compound, Boc-beta-Ala-OH, is utilized as a PROTAC linker. chemicalbook.combroadpharm.com The Boc-protected amino group and the terminal carboxylic acid allow it to be incorporated into the linker structure that connects the two ends of the PROTAC molecule. broadpharm.com The Boc group can be removed under mild acidic conditions to reveal a free amine, enabling further chemical connections. chemicalbook.combroadpharm.com

This compound and its parent carboxylic acid are used in the synthesis of small molecule inhibitors targeting specific proteins involved in disease. In one study, researchers developed inhibitors for the kinesin HSET (KIFC1), a potential target in cancer therapy. The synthetic route involved coupling 3-((tert-butoxycarbonyl)amino)propanoic acid with another molecule, followed by the removal of the Boc protecting group and subsequent addition of various benzoic acid derivatives to create a library of potential inhibitors. nih.gov This process demonstrates how the core structure of Boc-protected β-alanine serves as a scaffold for building targeted therapeutic agents. nih.gov

Compound HSET Inhibition IC50 (µM) Ligand Efficiency (LE) Lipophilic Ligand Efficacy (LLE)
Compound 2 1.8 ± 0.20.313.3
Compound 4 2.1 ± 0.30.303.1
Compound 5 1.9 ± 0.30.303.2
Compound 6 1.6 ± 0.20.313.5
Compound 13 0.82 ± 0.040.334.3

Data adapted from a study on HSET inhibitors, showing the in vitro efficacy of compounds synthesized using a Boc-β-alanine core structure. nih.gov

Contribution to Peptidomimetic Research and Foldamer Chemistry

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of β-amino acids, such as the β-alanine backbone of this compound, is a common strategy in peptidomimetic design. This modification alters the peptide backbone, making it more resistant to proteases while potentially retaining or improving its ability to interact with biological targets. nih.gov This increased stability is a significant advantage in developing peptide-based drugs with a longer duration of action. researchgate.net

Analytical and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of a compound.

Proton NMR (¹H NMR) for Structural Confirmation

A ¹H NMR spectrum of Ethyl 3-[(tert-butoxy)amino]propanoate would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet, quartet), and integration values would confirm the presence of the ethyl ester, the propanoate backbone, and the tert-butoxyamino group. However, no published experimental ¹H NMR data with specific chemical shifts and coupling constants for this compound could be located.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Complementing the proton NMR, a ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would be indicative of its chemical environment (e.g., carbonyl, alkyl). As with the proton NMR data, no experimental ¹³C NMR spectra for this compound are available in the surveyed literature.

Mass Spectrometry (MS) Techniques

MS techniques are used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental formula of this compound (C₉H₁₉NO₃) by providing a highly accurate mass measurement of its molecular ion. This analysis would distinguish it from other compounds with the same nominal mass. While predicted mass-to-charge ratios for adducts like [M+H]⁺ and [M+Na]⁺ exist in some databases, experimental HRMS data from research settings were not found.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that separates compounds in a mixture before their detection by a mass spectrometer. In a research setting, an LC-MS method would be developed to assess the purity of this compound and to monitor its presence in reaction mixtures. This would involve specifying parameters such as the type of chromatography column, the composition of the mobile phase, and the retention time of the compound. No specific, established LC-MS methods for the analysis of this compound have been published.

Chromatographic Methods

Beyond LC-MS, other chromatographic methods such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) would be routinely used to assess purity and monitor reaction progress. For TLC, this would involve determining a suitable solvent system to achieve good separation and calculating the retention factor (Rf). For GC, it would involve defining the column type, temperature program, and retention time. No such detailed experimental procedures have been documented in the available scientific literature for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (if applicable to crystalline derivatives)

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. For this technique to be applicable, the compound must be a single crystal of suitable quality.

As of the current body of scientific literature, there are no published X-ray crystal structures specifically for this compound. The compound is typically an oil at room temperature, which precludes direct analysis by single-crystal X-ray diffraction.

However, if a solid, crystalline derivative of this compound were to be synthesized, X-ray crystallography could provide invaluable structural insights. For instance, if the carboxylic acid obtained after hydrolysis of the ethyl ester, N-(tert-butoxycarbonyl)-β-alanine, is crystalline, its structure could be determined.

The process would involve:

Crystallization: Growing a single crystal of the derivative from a suitable solvent system.

Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a detailed 3D model of the molecule.

The resulting crystallographic data would unambiguously determine the arrangement of atoms in space, confirming the connectivity and, for a chiral crystal, the absolute configuration (R or S) of the stereocenter. This information is critical for understanding the molecule's interaction with other chiral molecules, such as in enzyme-catalyzed reactions or in the formation of diastereomeric complexes.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The industrial demand for N-Boc protected β-amino acids and their esters necessitates the development of synthetic methods that are not only efficient but also environmentally benign. Current synthetic routes often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research will likely pivot towards greener and more sustainable alternatives.

Key areas of development include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate offers high selectivity and mild reaction conditions. researchgate.net Biotechnological routes are inherently more sustainable, producing less waste and consuming less energy compared to conventional chemical syntheses. researchgate.net

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Integrating this technology for the synthesis could significantly streamline its production.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses will aim for higher atom economy, minimizing the formation of byproducts.

Synthesis StrategyPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild conditions, reduced environmental impact. researchgate.netScreening for novel enzymes, process optimization.
Flow Chemistry Enhanced safety, scalability, improved yield and purity.Reactor design, optimization of flow parameters.
Atom-Economic Reactions Minimized waste, increased efficiency.Development of novel catalytic tandem reactions. nih.gov

Exploration of Novel Reactivities and Catalytic Transformations

While this compound is primarily used as a protected amino acid building block, its full reactive potential is yet to be unlocked. Future studies will likely investigate its participation in novel chemical transformations and catalytic cycles. For instance, acid-catalyzed reactions of similar compounds with various nucleophiles have been shown to proceed via substitution, leading to a diverse range of products. researchgate.net

Prospective research avenues include:

Asymmetric Catalysis: Developing catalytic systems that can engage the propanoate backbone in enantioselective transformations would open doors to the synthesis of complex chiral molecules.

C-H Activation: Direct functionalization of the C-H bonds within the molecule offers a more direct and efficient way to create more complex derivatives, bypassing the need for pre-functionalized starting materials.

Multicomponent Reactions: Utilizing this compound in multicomponent domino reactions could provide rapid access to complex heterocyclic structures, such as γ-lactam annulated oxazacycles, which are of significant interest in medicinal chemistry. nih.gov

Expansion of Applications in Chemical Biology Tool Development

The structural motifs accessible from this compound are valuable for the design of molecules that can interact with biological systems. Its precursor, 3-((tert-butoxycarbonyl)amino)propanoic acid, has been utilized in the synthesis of inhibitors for biological targets like the kinesin HSET (KIFC1), which is implicated in cancer. nih.gov

Future applications in this domain may involve:

Probe Synthesis: Incorporating reporter tags (e.g., fluorophores, biotin) onto derivatives of the compound to create chemical probes for studying biological processes and target engagement.

Peptidomimetics: Using the β-amino acid structure to synthesize peptidomimetics with enhanced stability and tailored biological activity.

Fragment-Based Drug Discovery (FBDD): Employing the compound and its simple derivatives as fragments for screening against therapeutic targets to identify initial hits for drug development programs.

A notable example is the synthesis of ethyl 2-(3-((tert-butoxycarbonyl)amino)propanamido)-4-methylthiazole-5-carboxylate, a key intermediate in the development of HSET inhibitors. nih.gov This highlights the utility of the core structure in generating biologically active molecules.

Application AreaResearch GoalExample Intermediate
Inhibitor Synthesis Development of novel therapeutics.Ethyl 2-(3-((tert-butoxycarbonyl)amino)propanamido)-4-methylthiazole-5-carboxylate. nih.gov
Chemical Probes Elucidation of biological mechanisms.Fluorophore- or biotin-conjugated derivatives.
Peptidomimetics Creation of stable, bioactive peptides.Incorporation into non-natural peptide backbones.

Integration into Automated Synthesis Platforms

The increasing complexity of drug discovery and materials science demands high-throughput synthesis and screening of novel compounds. Automated synthesis platforms are crucial for accelerating this process. The standardized nature of building blocks like this compound makes them ideal candidates for integration into these systems.

Future work will focus on:

Workflow Development: Creating and optimizing automated workflows that utilize this compound for the rapid generation of diverse molecular libraries. nih.gov

Reagent Compatibility: Ensuring the stability and reactivity of the compound under the conditions used in various automated synthesis modules.

Data Integration: Linking the synthesis of new molecules with automated biological screening to create a closed-loop discovery process, where results from screening directly inform the design of the next generation of compounds.

The use of Boc-protected building blocks is already a key element in automated platforms for generating libraries of C(sp3)-enriched, drug-like molecules, demonstrating the feasibility and impact of this approach. nih.gov

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational tools are becoming indispensable in modern chemical research, offering insights that can guide experimental work. Applying these methods to this compound and its derivatives can accelerate discovery and optimization.

Key areas for computational investigation include:

Reaction Mechanism Studies: Using quantum mechanics to elucidate reaction pathways and transition states for novel transformations, helping to optimize reaction conditions.

Predictive Toxicology: In silico modeling to predict potential toxicity and off-target effects of new derivatives early in the design phase.

Molecular Docking: Simulating the binding of molecules derived from the compound to protein targets to predict their biological activity and guide the design of more potent and selective agents. frontiersin.org Computational docking studies are routinely used to understand binding interactions and orientations of small molecules within protein active sites. frontiersin.org

Predicted physicochemical properties, such as collision cross-section values, are already being calculated for related compounds, providing a foundation for more complex modeling efforts. uni.lu

Computational MethodApplicationDesired Outcome
Quantum Mechanics Elucidating reaction mechanisms.Optimization of synthetic routes.
Molecular Docking Predicting protein-ligand interactions. frontiersin.orgDesign of potent and selective inhibitors.
Molecular Dynamics Simulating conformational behavior.Understanding dynamic interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-[(tert-butoxy)amino]propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, tert-butoxycarbonyl (Boc) protection of amino groups is critical to prevent undesired side reactions during synthesis. Multi-step protocols may include:

  • Step 1 : Boc protection of the amino group using tert-butoxycarbonyl chloride under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Esterification of the carboxylic acid moiety with ethanol in the presence of a catalyst (e.g., H₂SO₄).
  • Optimization : Reaction temperatures (0–25°C), pH control, and inert atmospheres (N₂/Ar) improve yields. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high purity .

Q. How can researchers characterize the physicochemical properties of this compound when key parameters (e.g., melting point) are unavailable?

  • Methodological Answer : Use complementary techniques:

  • Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., tert-butyl group at δ ~1.2 ppm).
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for synthetic intermediates).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to estimate decomposition temperatures if melting points are unrecorded .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the ester or Boc-protected amine. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. Use inert solvents (e.g., dry DCM or THF) for reactions to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl-protected amino esters).
  • Computational Validation : DFT-based NMR prediction tools (e.g., Gaussian or ACD/Labs) to model expected shifts.
  • Experimental Verification : Re-run spectra under standardized conditions (e.g., solvent, temperature) .

Q. What strategies are effective for incorporating this compound into peptide synthesis while avoiding side reactions?

  • Methodological Answer :

  • Selective Deprotection : Use TFA or HCl/dioxane to remove Boc groups without cleaving the ester.
  • Coupling Reagents : Employ HATU or EDCI/HOBt for amide bond formation, minimizing racemization.
  • Monitoring : Real-time LC-MS to detect intermediates and adjust reaction kinetics .

Q. How can the compound’s reactivity in nucleophilic or electrophilic environments be systematically studied?

  • Methodological Answer :

  • Kinetic Studies : Vary solvents (polar vs. nonpolar) and nucleophiles (e.g., amines, thiols) to map reaction pathways.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in the ester group) to track bond cleavage sites.
  • Computational Modeling : MD simulations to predict transition states and activation energies .

Q. What approaches are recommended for assessing the compound’s potential toxicity when limited safety data exist?

  • Methodological Answer :

  • In Silico Prediction : Tools like ADMET Predictor or ProTox-II to estimate LD₅₀, hepatotoxicity, and mutagenicity.
  • In Vitro Assays : HepG2 cell viability assays or Ames tests for preliminary risk assessment.
  • Environmental Impact : Follow ECHA guidelines to prevent drainage contamination .

Data Contradiction & Validation

Q. How should researchers address discrepancies between experimental results and literature data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and characterization under cited conditions.
  • Peer Consultation : Cross-validate findings with independent labs using shared protocols.
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, Reaxys) to identify consensus properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.